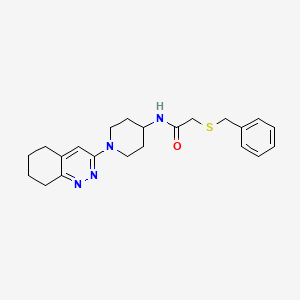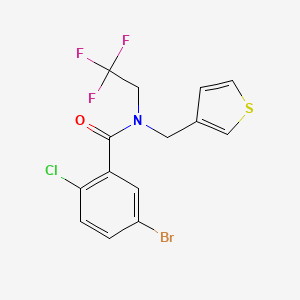
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of similar compounds involves intricate reactions highlighting the chemical versatility of benzamide derivatives. For instance, the preparation of acylthioureas and their spectroscopic properties showcase the capability of halogenated benzamides to engage in reactions leading to compounds with significant antimicrobial properties, suggesting the utility of 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in developing new antibacterial agents (Limban et al., 2011).
Antipathogenic Activity
The structural features of benzamide derivatives, particularly those with halogen substituents, have been correlated with antipathogenic activity. This is significant in the context of biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance to traditional antibiotics. The presence of bromo, chloro, and fluoro groups in the molecular structure enhances the antimicrobial efficacy of these compounds, suggesting potential applications of the subject compound in combating drug-resistant bacterial infections (Limban et al., 2011).
Crystallography and Molecular Interactions
Studies on the crystal structures of similar benzamide derivatives reveal the significance of halogen atoms in determining the packing and stability of these molecules in the solid state. For example, halogen-involved intermolecular interactions and the existence of isostructurality in crystal packing of benzamide analogues demonstrate the intricate balance of forces that dictate molecular arrangement, highlighting potential applications in materials science and nanotechnology (Mondal et al., 2018).
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF3NOS/c15-10-1-2-12(16)11(5-10)13(21)20(8-14(17,18)19)6-9-3-4-22-7-9/h1-5,7H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODXEKFPRYXPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)
![methyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2404737.png)
![(E)-6-(4-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)

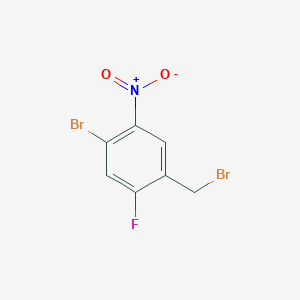


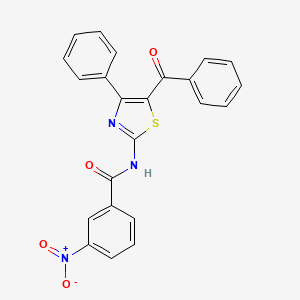
![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)
![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)
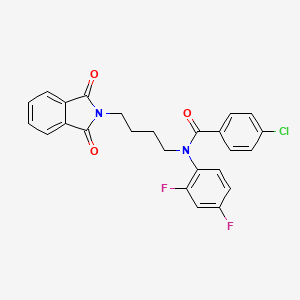
![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)
![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)
